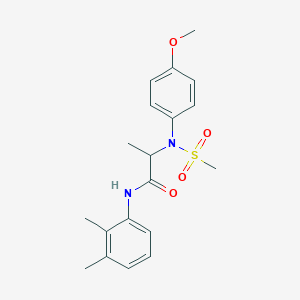
N~1~-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
説明
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves intricate reactions and methodologies. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a related compound, was achieved through reactions involving cyclohexyl or benzyl isocyanide and semicarbazones, followed by stirring with sodium ethoxide to yield the final product, demonstrating the complex reaction pathways that might be involved in synthesizing our target compound (Sañudo et al., 2006).
Molecular Structure Analysis
X-ray crystallography and molecular docking studies have been pivotal in analyzing the molecular structure of related compounds. For example, the crystal structure of tetrazole derivatives has provided insights into the planarity of tetrazole rings and the non-conjugation with aryl rings, which could be relevant for understanding the structural aspects of our target compound (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds with various reagents underlines the versatility and complex nature of their chemical reactions. Research on the sulfonation of phenols and similar derivatives, including methyl phenyl sulfate, highlights the intricate pathways and the formation of sulfonic acids, which may shed light on the reaction behaviors of our target compound (Wit et al., 2010).
Physical Properties Analysis
Studies on related compounds have provided insights into their physical properties, including crystallinity, solubility, and thermal stability. For instance, the investigation of Schiff base ligands with dimethoxyphenyl components reveals aspects of tautomeric equilibria and crystal structure, which are crucial for understanding the physical characteristics of our compound of interest (Hayvalı et al., 2010).
Chemical Properties Analysis
The chemical properties of sulfonamide-based compounds, including their reactivity, stability, and interactions with various chemicals, have been extensively studied. Research on the antinociceptive pharmacology of specific sulfonamide derivatives provides insights into their chemical interactions and biological relevance, which could be analogous to the chemical properties of our target molecule (Porreca et al., 2006).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13-7-6-8-18(14(13)2)20-19(22)15(3)21(26(5,23)24)16-9-11-17(25-4)12-10-16/h6-12,15H,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOZWYRVLCPUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4018100.png)
![6-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4018103.png)
![methyl [4-(1H-benzimidazol-1-ylsulfonyl)phenyl]carbamate](/img/structure/B4018116.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4018119.png)
![N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine](/img/structure/B4018125.png)
![N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4018132.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4018140.png)
![N-allyl-1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018148.png)
![ethyl 1-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4018151.png)
![3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4018160.png)
![2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride](/img/structure/B4018185.png)
![ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4018199.png)
![4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4018204.png)
![10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4018214.png)